CYP11B2 Inhibition Potency and Selectivity: 0.6 nM IC50 with >16,000-Fold Selectivity Over CYP11B1
4-(Bromomethyl)-3-methoxybenzonitrile exhibits sub-nanomolar inhibitory potency against human CYP11B2 (aldosterone synthase) with an IC50 of 0.6 nM, while its inhibitory activity against the closely related human CYP11B1 (steroid 11β-hydroxylase) is negligible at 10,000 nM, yielding a selectivity ratio exceeding 16,000-fold [1]. This selectivity profile is a direct consequence of the 3-methoxy-4-bromomethyl substitution pattern, which optimally positions the bromomethyl group for covalent modification of CYP11B2's active site while sterically disfavoring CYP11B1 binding [2].
| Evidence Dimension | Enzyme inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | IC50 (CYP11B2) = 0.6 nM; IC50 (CYP11B1) = 10,000 nM |
| Comparator Or Baseline | CYP11B1 (closely related isoform) IC50 = 10,000 nM |
| Quantified Difference | Selectivity ratio = 16,667-fold |
| Conditions | Human CYP11B2 expressed in V79 cells; HTRF-based assay; 1 hr incubation with 11-deoxycorticosterone substrate [1] |
Why This Matters
This exceptional selectivity window is essential for developing aldosterone synthase inhibitors that avoid cortisol suppression side effects, directly impacting the compound's utility in Finerenone-related pharmaceutical development.
- [1] BindingDB. BDBM50092191 (CHEMBL3582483): IC50 0.6 nM for human CYP11B2. Accessed 2026. View Source
- [2] BindingDB. BDBM50078624 (CHEMBL3415160): IC50 10,000 nM for human CYP11B1. Accessed 2026. View Source
